molecular formula C22H20N2O2 B2392372 N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941872-54-4

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No. B2392372
CAS RN: 941872-54-4
M. Wt: 344.414
InChI Key: OVCIZBIDOTYGCE-UHFFFAOYSA-N
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Description

“N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound with the molecular formula C22H20N2O2 and a molecular weight of 344.414. It is a derivative of benzamide .

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, leading to a rapid onset of inhibition of FXa . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This action affects the coagulation cascade, reducing the formation of blood clots. Therefore, apixaban has antithrombotic properties.

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of apixaban’s action result in dose-dependent antithrombotic efficacy . In pre-clinical studies, apixaban demonstrated antithrombotic activity without excessive increases in bleeding times . It improved pre-clinical antithrombotic activity when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of apixaban are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds

properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21-10-3-4-15-24(21)18-13-11-17(12-14-18)23-22(26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,3-4,10,15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCIZBIDOTYGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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